molecular formula C24H18BF2N3O2S B606005 BDP TR alkyne CAS No. 2006345-35-1

BDP TR alkyne

Cat. No. B606005
CAS RN: 2006345-35-1
M. Wt: 461.29
InChI Key: NRAIVGWGVIETRD-UHFFFAOYSA-N
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Description

BDP TR alkyne is a borondipyrromethene fluorophore for the ROX channel . It’s a universal fluorophore that can be used for microscopy, fluorescence polarization assay, and other applications . This derivative is a terminal alkyne for copper-catalyzed Click chemistry .


Molecular Structure Analysis

The molecular formula of BDP TR alkyne is C24H18N3BF2O2S . Its molecular weight is 461.29 . The structure of BDP TR alkyne is not explicitly provided in the search results.


Physical And Chemical Properties Analysis

BDP TR alkyne is a dark-colored solid . It has good solubility in DMF, DMSO, and DCM . Its excitation/absorption maximum is at 589 nm, and its emission maximum is at 616 nm . The fluorescence quantum yield is 0.9 .

Scientific Research Applications

Light-Induced Electron Transfer in BODIPY-C60 Dyad

  • Study Overview : This research explored a BODIPY-based donor-acceptor dyad involving a fullerene acceptor. The BDP-C60 dyad, post-functionalized with an alkyne moiety, exhibited interesting photophysical properties, studied through various spectroscopic techniques. This study highlights the potential of BDP in designing molecules for electron transfer applications.
  • Reference : (Tran et al., 2020).

Rhodium-Catalyzed Hydroformylation

  • Study Overview : This research involved the reaction of rhodium complexes with styrene, identifying intermediates in rhodium-catalyzed hydroformylation. The study of these rhodium alkyl and acyl complexes provides insights into the catalytic process, where BDP ligands play a crucial role.
  • Reference : (Nelsen & Landis, 2013).

Synthesis and Photostability of Benzodipyrenes

  • Study Overview : This study focuses on the synthesis of benzodipyrenes (BDPs) and their structural and photophysical properties. BDPs exhibit unique characteristics such as blueshifted absorbance and good stability, suggesting their potential in material science applications.
  • Reference : (Yang et al., 2018).

Flame Retardancy in Poly(butylene terephthalate)

  • Study Overview : The use of bisphenol A bis(diphenyl phosphate) (BDP) as a flame-retardant additive in poly(butylene terephthalate) was explored. The study investigates how BDP affects the degradation mechanism and the structure of the residue, offering insights into its application in enhancing material safety.
  • Reference : (Balabanovich, 2004).

properties

IUPAC Name

2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15H,13,16H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAIVGWGVIETRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BDP TR alkyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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